Methyl N-Boc-2-pyrrolecarboxylate
Overview
Description
Methyl N-Boc-2-pyrrolecarboxylate, also known as Methyl Boc-2-pyrrolecarboxylate, is a chemical compound commonly used in scientific research. It is a carboxylate ester of 2-pyrrolecarboxylic acid, and is a colorless, water-soluble solid. Methyl Boc-2-pyrrolecarboxylate has a wide range of applications in biochemistry and organic chemistry, including its use as a reagent for the synthesis of biologically active compounds.
Scientific Research Applications
Synthesis of Bioactive Heterocycles
Methyl N-Boc-2-pyrrolecarboxylate: is a valuable intermediate in the synthesis of bioactive heterocycles . These heterocycles are crucial in the development of new pharmaceuticals due to their presence in many natural products and drugs. The pyrrole ring, in particular, is a common motif in compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties.
Proteomics Research
In proteomics, Methyl N-Boc-2-pyrrolecarboxylate is used to study protein interactions and functions . It serves as a building block for synthesizing peptides and mimetics that can interact with proteins, aiding in the understanding of disease mechanisms and the development of therapeutic agents.
Organic Synthesis
This compound is employed as a reagent in organic synthesis to introduce the pyrrole moiety into larger molecules . Its reactivity allows for the construction of complex organic compounds that can be used in various chemical industries, including materials science and nanotechnology.
Medicinal Chemistry
Methyl N-Boc-2-pyrrolecarboxylate: is instrumental in medicinal chemistry for the design and synthesis of drug candidates . It is particularly useful in creating analogs of existing drugs to improve their efficacy, reduce side effects, or circumvent patent restrictions.
Agricultural Chemistry
In agricultural chemistry, derivatives of Methyl N-Boc-2-pyrrolecarboxylate are explored for their potential as fungicides and pesticides . The pyrrole ring’s ability to interact with biological systems makes it a candidate for developing safer and more effective agricultural chemicals.
Material Science
The compound’s unique electronic and structural properties make it suitable for developing new materials . It can be used to synthesize conductive polymers, dyes, and other materials with specific optical or electronic characteristics.
Mechanism of Action
Target of Action
Methyl N-Boc-2-pyrrolecarboxylate, also known as Methyl 1-BOC-pyrrole-2-carboxylate, is a chemical compound used in proteomics research . .
Mode of Action
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The Boc group (tert-butoxycarbonyl) in the compound is a protective group used in organic synthesis . It protects amines as less reactive carbamates during the synthesis process . The Boc group can be removed with mild acid, making it a useful tool in multi-step organic syntheses .
Biochemical Pathways
As a boc-protected compound, it is likely involved in the synthesis of complex organic molecules, possibly including peptides and other bioactive compounds .
Pharmacokinetics
As a research chemical, it’s primarily used in the lab setting for the synthesis of other compounds .
Result of Action
As a Boc-protected compound, its primary role is likely in the synthesis of other compounds .
Action Environment
The action of Methyl N-Boc-2-pyrrolecarboxylate is likely influenced by various environmental factors. For instance, the removal of the Boc group requires an acidic environment . Additionally, the compound is a liquid at room temperature and has a density of 1.0466 g/mL at 25°C , which may influence its stability and efficacy in different environments.
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl pyrrole-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKOYCNYVYTNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459826 | |
Record name | Methyl N-Boc-2-pyrrolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Boc-2-pyrrolecarboxylate | |
CAS RN |
294659-30-6 | |
Record name | Methyl N-Boc-2-pyrrolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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